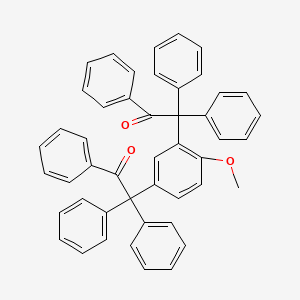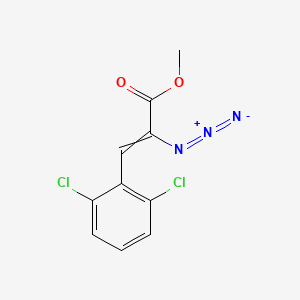
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate is an organic compound that contains an azide functional group Azides are known for their interesting reactivity and are often used in various chemical reactions, including cycloadditions and nucleophilic substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate typically involves the reaction of 2,6-dichlorobenzaldehyde with methyl azidoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide group, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate can undergo various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for azide-alkyne cycloaddition reactions.
Substitution: Sodium azide is often used as a nucleophile in substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Cycloaddition: Triazoles are the major products formed from cycloaddition reactions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Amines are the primary products formed from reduction reactions.
Applications De Recherche Scientifique
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: Employed in bioconjugation techniques, such as the Staudinger ligation, for labeling biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azide group is reduced to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl Azide: Another organic azide with similar reactivity but different substituents.
2,6-Dichlorophenyl Azide: Shares the same aromatic ring but lacks the ester functionality.
Methyl Azidoacetate: Contains the azide group and ester functionality but lacks the aromatic ring.
Uniqueness
Methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate is unique due to the combination of the azide group, ester functionality, and dichlorophenyl substituent. This combination imparts specific reactivity and properties that make it suitable for a wide range of applications in organic synthesis, materials science, and bioconjugation.
Propriétés
Numéro CAS |
98081-77-7 |
|---|---|
Formule moléculaire |
C10H7Cl2N3O2 |
Poids moléculaire |
272.08 g/mol |
Nom IUPAC |
methyl 2-azido-3-(2,6-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H7Cl2N3O2/c1-17-10(16)9(14-15-13)5-6-7(11)3-2-4-8(6)12/h2-5H,1H3 |
Clé InChI |
LAFMWCNBQUDRPI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=C(C=CC=C1Cl)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


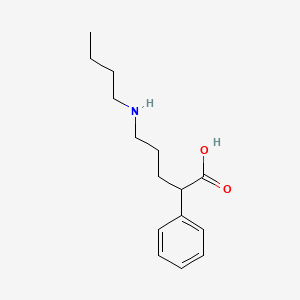
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)
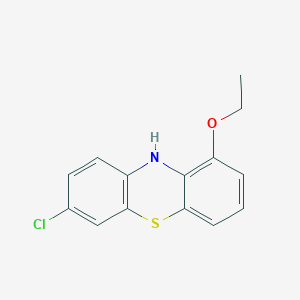
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
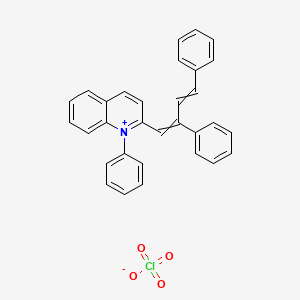

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
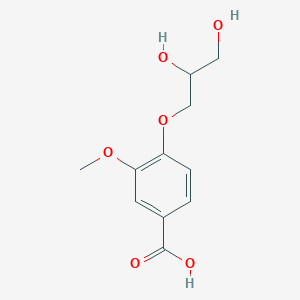
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
